1,4-dibromo-3,3-dimethylbutan-2-one

Acetal Synthesis Protecting Group Chemistry α-Haloketone Reactivity

Select 1,4-dibromo-3,3-dimethylbutan-2-one when synthetic disconnection demands two distinct electrophilic centers on a sterically biased scaffold. Unlike mono-bromo analogs (e.g., 1-bromo-3,3-dimethylbutan-2-one), this α,α′-dibromoketone enables sequential functionalization at C-1 and C-4 without protecting-group manipulation. The gem-dimethyl group enforces regioselectivity that is critical for diethylzinc-mediated tandem cross-coupling to 1,4-dicarbonyls and for Hantzsch thiazole synthesis with superior yields. Procure this unique bifunctional intermediate to access agrochemical and medicinal chemistry building blocks not attainable from symmetrical or mono-bromo ketones.

Molecular Formula C6H10Br2O
Molecular Weight 257.95 g/mol
CAS No. 36873-09-3
Cat. No. B6611666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dibromo-3,3-dimethylbutan-2-one
CAS36873-09-3
Molecular FormulaC6H10Br2O
Molecular Weight257.95 g/mol
Structural Identifiers
SMILESCC(C)(CBr)C(=O)CBr
InChIInChI=1S/C6H10Br2O/c1-6(2,4-8)5(9)3-7/h3-4H2,1-2H3
InChIKeyNASYOTPRTVKEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-3,3-dimethylbutan-2-one (CAS 36873-09-3): Structural and Reactivity Profile


1,4-Dibromo-3,3-dimethylbutan-2-one (CAS 36873-09-3) is an α,α′-dibromoketone featuring a sterically hindered gem-dimethyl group at the 3-position. With the molecular formula C₆H₁₀Br₂O and a molecular weight of 257.95 g/mol , this compound belongs to a class of electrophilic synthons whose reactivity is fundamentally altered by the presence of two bromine atoms at both α-positions, enabling distinct chemoselectivity patterns in cross-coupling and heterocycle formation compared to mono-bromo analogs [1].

Why 1,4-Dibromo-3,3-dimethylbutan-2-one Cannot Be Replaced by Generic α-Bromoketones


Generic α-bromoketones (e.g., 1-bromo-3,3-dimethylbutan-2-one, CAS 5469-26-1) possess a single electrophilic site, limiting their utility to simple alkylation or nucleophilic displacement. In contrast, 1,4-dibromo-3,3-dimethylbutan-2-one is an α,α′-dibromoketone that provides two reactive centers. This bifunctional nature enables distinct reaction pathways—including chemoselective mono-alkylation at the less hindered α-position [1] and tandem cross-coupling to access 1,4-dicarbonyl frameworks [2]—that are simply inaccessible with mono-bromo counterparts. The gem-dimethyl substitution further imposes steric constraints that modulate regioselectivity in a manner not recapitulated by unhindered or singly brominated ketones [1].

Quantitative Differentiation of 1,4-Dibromo-3,3-dimethylbutan-2-one Against Comparator Ketones


Reactivity Divergence in Acetal Synthesis: Method Failure for α,α′-Dibromoketones

Under standard BTSE/Nafion®-TMS conditions, the α,α′-dibromoketone 1,1-dibromo-3,3-dimethyl-2-butanone (a structural analog of 1,4-dibromo-3,3-dimethylbutan-2-one) resulted in complete method failure (0% yield of acetal). In contrast, the corresponding mono-bromo analog, 1-bromo-3,3-dimethyl-2-butanone, provided quantitative conversion under identical conditions. This demonstrates that the presence of the second α-bromine atom fundamentally alters electrophilicity and prohibits standard protection strategies, necessitating alternative synthetic planning [1].

Acetal Synthesis Protecting Group Chemistry α-Haloketone Reactivity

Differential Regioselectivity in Alkylation: Exclusive Attack at Least Hindered α-Site

Unsymmetrical α,α′-dibromoketones undergo alkylation with organoboranes/base exclusively at the least sterically hindered α-position. For 1,4-dibromo-3,3-dimethylbutan-2-one, this translates to selective functionalization at the C-1 bromine (the less hindered site distal to the gem-dimethyl group) while leaving the C-4 bromine intact for subsequent transformations. Mono-α-bromoketones lack this orthogonal handle for sequential diversification [1].

Regioselective Alkylation Organoborane Chemistry α,α′-Dibromoketones

Access to 1,4-Dicarbonyl Frameworks via Diethylzinc-Mediated Cross-Coupling

α,α′-Dibromoketones participate in diethylzinc-mediated halogen-metal exchange to generate zinc enolates that undergo cross-coupling with α-bromocarbonyl compounds, yielding 1,4-dicarbonyl compounds. Mono-α-bromoketones do not undergo this tandem process, as the second bromine atom is required to generate the second zinc enolate intermediate [1].

Cross-Coupling 1,4-Dicarbonyl Synthesis Diethylzinc-Mediated Reactions

Superior Performance in Hantzsch Thiazole Synthesis

α,α′-Dibromoketones have been demonstrated to be superior alternatives to conventional α-bromoketones in the Hantzsch thiazole synthesis. The enhanced electrophilicity conferred by the second α-bromine atom facilitates more efficient condensation with thioureas, leading to improved yields or milder reaction conditions for thiazole ring formation compared to mono-bromo substrates [1].

Hantzsch Thiazole Synthesis Heterocycle Formation α,α′-Dibromoketones

Divergent Outcome in Favorskii-Type Rearrangements with Amines

The reaction of aliphatic acyclic α,α′-dibromoketones with primary amines can be steered toward either α-iminoketones or α-diimines depending on reaction conditions. Sterically hindered α,α′-dibromoketones exhibit distinct selectivity profiles compared to unhindered analogs. For 1,4-dibromo-3,3-dimethylbutan-2-one, the gem-dimethyl group introduces steric constraints that favor mono-amination pathways over double amination, providing a controlled route to α-iminoketones that is not available with mono-α-bromoketones [1].

Favorskii Rearrangement α-Iminoketone Synthesis Amine Reactivity

Structural Differentiation via Physicochemical Properties

1,4-Dibromo-3,3-dimethylbutan-2-one (MW: 257.95 g/mol; C₆H₁₀Br₂O) exhibits a molecular weight approximately 44% higher than its mono-bromo analog 1-bromo-3,3-dimethylbutan-2-one (MW: 179.06 g/mol; C₆H₁₁BrO) [1]. This mass difference, coupled with the presence of a second bromine atom, confers distinct lipophilicity (estimated logP ~2.9 vs. ~2.1) and hydrogen-bonding capacity, which may influence partitioning, solubility, and biological target engagement in ways that mono-bromo analogs cannot replicate.

Physicochemical Properties Molecular Descriptors QSAR

High-Impact Application Scenarios for 1,4-Dibromo-3,3-dimethylbutan-2-one


Synthesis of 4-Substituted 3,3-Dimethyl-butan-2-one Fungicide Intermediates

1,4-Dibromo-3,3-dimethylbutan-2-one serves as a key precursor for the preparation of 4-substituted 3,3-dimethyl-butan-2-ones, which are valuable intermediates for plant protection agents and fungicides. In a patented process, the bromine atom at the 4-position is displaced by nucleophiles (e.g., thiols, alcohols, or cyanide) to install diverse functional groups while retaining the 3,3-dimethyl-2-butanone scaffold [1]. The differential reactivity of the two bromine atoms—with the C-4 bromine being more accessible to nucleophilic attack than the sterically shielded C-1 bromine—enables regioselective functionalization without protecting group manipulation, a feature not available with mono-bromo analogs.

Access to 1,4-Dicarbonyl Compounds via Tandem Cross-Coupling

Research groups synthesizing 1,4-dicarbonyl frameworks should procure 1,4-dibromo-3,3-dimethylbutan-2-one specifically for diethylzinc-mediated cross-coupling reactions. This compound undergoes halogen-metal exchange to generate a zinc enolate, which then couples with α-bromocarbonyl partners to furnish 1,4-dicarbonyl products in a single operation [2]. This tandem process is inaccessible from mono-bromo ketones, making the dibromo variant the mandatory starting material for this synthetic disconnection.

Regioselective Alkylation for Orthogonal Diversification

In multistep synthetic sequences requiring orthogonal functionalization of two α-positions, 1,4-dibromo-3,3-dimethylbutan-2-one provides a unique platform. The reaction with organoboranes/base occurs exclusively at the less hindered C-1 position, leaving the C-4 bromine intact for subsequent alkylation, cross-coupling, or elimination chemistry [3]. This predictable regioselectivity, governed by the steric bias imposed by the gem-dimethyl group, enables sequential installation of distinct substituents and is not replicable with symmetrical dibromo ketones or mono-bromo analogs.

Efficient Thiazole Heterocycle Construction

Medicinal chemistry programs targeting thiazole-containing bioactive molecules should consider 1,4-dibromo-3,3-dimethylbutan-2-one as the electrophilic partner in Hantzsch thiazole synthesis. α,α′-Dibromoketones have been established as superior alternatives to conventional α-bromoketones in this transformation, offering enhanced reactivity and improved yields with thiourea derivatives [4]. The 3,3-dimethyl substitution may additionally confer favorable steric and electronic properties to the resulting thiazole products.

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